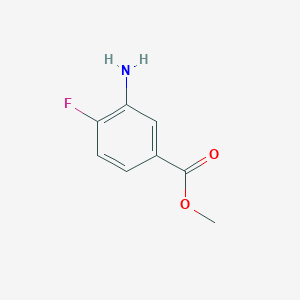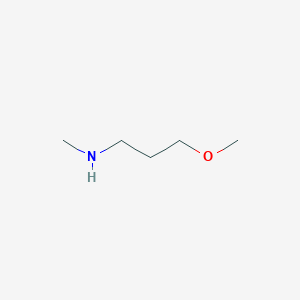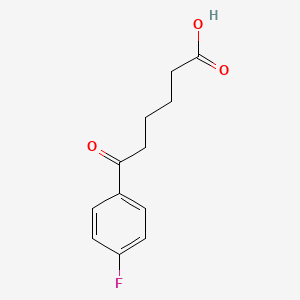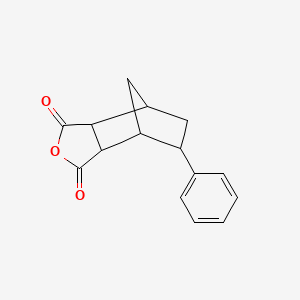
2-amino-5-phényl-1,3-thiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Applications De Recherche Scientifique
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the structural integrity of bacterial cell walls, leading to their weakening and potential rupture . The downstream effects include the inhibition of bacterial growth and proliferation .
Result of Action
The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .
Analyse Biochimique
Biochemical Properties
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This enzyme is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been observed to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been found to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. This compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of peptidoglycan . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can interact with proteins involved in oxidative stress responses, enhancing their activity and providing antioxidant protection . This compound may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . In in vitro studies, the antimicrobial and antioxidant effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been shown to persist for several hours, but they diminish over time as the compound degrades . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antioxidant effects without causing significant toxicity . At higher doses, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can cause adverse effects, including cellular toxicity and oxidative damage . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its biological activity . Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is involved in several metabolic pathways. This compound is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cell’s ability to combat oxidative damage .
Transport and Distribution
Within cells and tissues, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by the compound’s chemical properties and its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic and oxidative stress responses . The localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and carboxylic acids.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-1,3-thiazole-4-carboxylate
Comparison: Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPADMTYAJYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504105 | |
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77505-85-2 | |
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)





![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)





